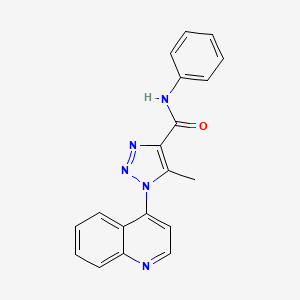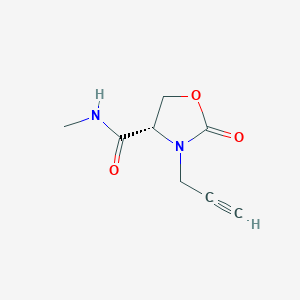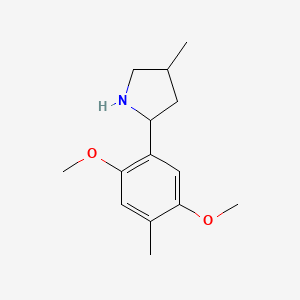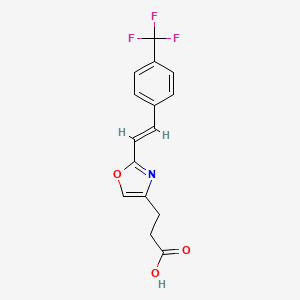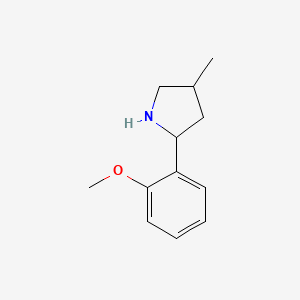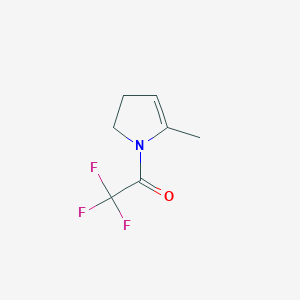
2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone is a fluorinated organic compound. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone typically involves the reaction of 5-methyl-2,3-dihydro-1H-pyrrole with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol: Similar structure but with an indole ring instead of a pyrrole ring.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group attached to an acetophenone structure.
1-Trifluoroacetyl piperidine: Similar trifluoromethyl group but attached to a piperidine ring.
Uniqueness
2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone is unique due to its specific combination of a trifluoromethyl group and a pyrrole ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H8F3NO |
|---|---|
Peso molecular |
179.14 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(5-methyl-2,3-dihydropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C7H8F3NO/c1-5-3-2-4-11(5)6(12)7(8,9)10/h3H,2,4H2,1H3 |
Clave InChI |
HGHGNWSWGKWPDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCN1C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


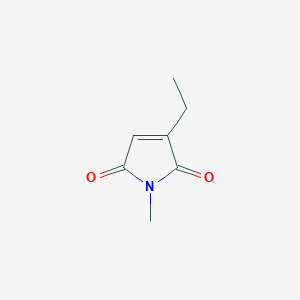
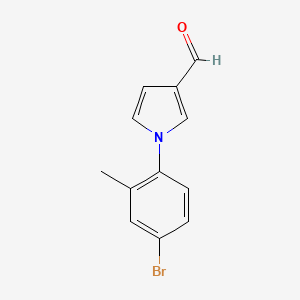


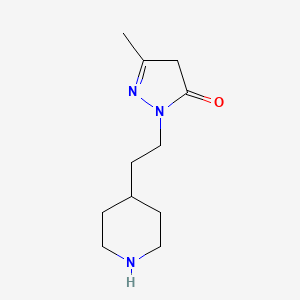
![5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline](/img/structure/B12877368.png)

![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12877383.png)
